5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of alcohols with silyl chlorides in the presence of a base to give tert-butyldimethylsilyl ethers . The silyl ethers are then hydrolyzed to form the alcohols . This process is used in the protection of alcohols in organic synthesis .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is known to react with alcohols in the presence of a base to form tert-butyldimethylsilyl ethers . These ethers are more hydrolytically stable than trimethylsilyl ethers . They can also be converted back to alcohols under acidic conditions .
Scientific Research Applications
Synthesis and Pharmacological Aspects
5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid plays a role in the synthesis of various derivatives with potential pharmacological applications. For example, a study on the synthesis of new derivatives based on 5-aryl-2-bromo-3-hexylthiophene via Suzuki cross-coupling reactions used arylboronic acids as key components. These derivatives exhibited significant biofilm inhibition and anti-thrombolytic activities, highlighting the medicinal potential of compounds synthesized using arylboronic acids (Ikram et al., 2015).
Fluorescence Quenching Mechanisms
The study of fluorescence quenching mechanisms in boronic acid derivatives, including 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, provides insight into their potential applications in biochemistry and molecular biology. An investigation into the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid revealed static quenching mechanisms, suggesting their potential utility in fluorescence-based applications (Geethanjali, Nagaraja, & Melavanki, 2015).
Carbon Dot Fluorescence
In the field of nanotechnology, 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid might be relevant in the study of carbon dots with high fluorescence quantum yields. Research on organic fluorophores, such as TPDCA and TPCA, indicates the potential for exploring the fluorescence origins of carbon dots, which can expand their applications (Shi et al., 2016).
Anticancer Applications
Phenylboronic acid and benzoxaborole derivatives, which may include compounds similar to 5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid, have been found to be promising in the field of experimental oncology. Studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as novel anticancer agents (Psurski et al., 2018).
properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-11(14)10(8-9)13(15)16/h6-8,15-16H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKUASQVDUTDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675010 | |
Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(T-Butyldimethylsilyloxy)-2-fluorophenylboronic acid | |
CAS RN |
1150114-53-6 | |
Record name | (5-{[tert-Butyl(dimethyl)silyl]oxy}-2-fluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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